molecular formula C5H3ClN2O3 B12364960 3-chloro-5-nitro-3H-pyridin-2-one

3-chloro-5-nitro-3H-pyridin-2-one

Cat. No.: B12364960
M. Wt: 174.54 g/mol
InChI Key: VIIJMPAXXTXZBW-UHFFFAOYSA-N
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Description

3-chloro-5-nitro-3H-pyridin-2-one is a heterocyclic compound that contains both chlorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-nitro-3H-pyridin-2-one typically involves the nitration of 3-chloro-2-pyridone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-chloro-5-amino-3H-pyridin-2-one.

    Substitution: Formation of various substituted pyridin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-5-nitro-3H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-nitro-3H-pyridin-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chlorine atom can participate in electrophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-pyridone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-nitro-2-pyridone: Lacks the chlorine atom, affecting its substitution reactions.

    3-chloro-5-amino-3H-pyridin-2-one: Formed by the reduction of the nitro group, exhibiting different biological activities.

Uniqueness

3-chloro-5-nitro-3H-pyridin-2-one is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

3-chloro-5-nitro-3H-pyridin-2-one

InChI

InChI=1S/C5H3ClN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2,4H

InChI Key

VIIJMPAXXTXZBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1Cl)[N+](=O)[O-]

Origin of Product

United States

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